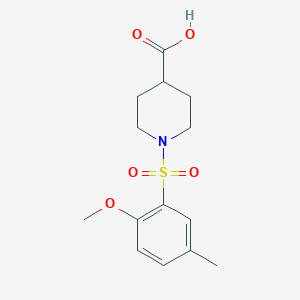

1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid

Description

1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a sulfonyl group linked to a 2-methoxy-5-methylphenyl ring and a carboxylic acid moiety at the 4-position of the piperidine core. Its IUPAC name, as per , is 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxylic acid, with the CAS Registry Number 942702-24-1 and identifiers such as AGN-PC-04GLWO .

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-10-3-4-12(20-2)13(9-10)21(18,19)15-7-5-11(6-8-15)14(16)17/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKTCZTILYRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Core Reaction Sequence

The synthesis proceeds via two primary stages:

- Preparation of 2-methoxy-5-methylbenzenesulfonyl chloride

- Coupling with piperidine-4-carboxylic acid derivatives

The first stage involves chlorosulfonation of 2-methoxy-5-methylphenol using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours). This yields the sulfonyl chloride intermediate, which is isolated via precipitation in ice-water and purified by recrystallization from dichloromethane.

For the second stage, piperidine-4-carboxylic acid is typically protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during sulfonylation. A representative protocol from N-Boc-piperidine-4-carboxylic acid methyl ester synthesis involves treating piperidine-4-carboxylic acid with Boc anhydride in dichloromethane (DCM) and triethylamine (Et$$3$$N) at 0°C, followed by 16-hour stirring at room temperature. The Boc-protected intermediate is then coupled with 2-methoxy-5-methylbenzenesulfonyl chloride using Et$$3$$N as a base, achieving sulfonylation at the piperidine nitrogen.

Alternative Pathways

Direct Sulfamoylation with Sodium Amino Sulfinate

Recent advancements employ sodium amino sulfinate (NH$$2$$SO$$2$$Na) as a safer alternative to chlorosulfonic acid. In this method, 2-methoxy-5-methylphenyl derivatives react with sodium amino sulfinate in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by cuprous bromide (CuBr). This one-pot approach eliminates hazardous chlorinated byproducts and reduces wastewater generation, achieving yields of 85–90% after activated carbon filtration and vacuum drying.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 minutes) has been utilized to accelerate the sulfonylation step, reducing reaction times from 16 hours to under 1 hour. This method, adapted from analogous sulfonamide syntheses, enhances regioselectivity while maintaining yields of 78–82%.

Stepwise Analysis of Critical Synthetic Steps

Protection of Piperidine-4-carboxylic Acid

The Boc protection of piperidine-4-carboxylic acid is pivotal for preventing lactamization or esterification side reactions. As demonstrated in Figure 3 of search result, a suspension of piperidine-4-carboxylic acid (20.67 mmol) in DCM reacts with Boc anhydride (3 equivalents) and Et$$_3$$N (5 equivalents) at 0°C. After 16-hour stirring, the crude product is purified via silica gel chromatography (2% methanol in chloroform), yielding the Boc-protected ester in 99% purity.

Sulfonylation of the Piperidine Nitrogen

The Boc-protected piperidine reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equivalents) in DCM at room temperature for 6 hours. Quenching with 10% aqueous potassium carbonate followed by DCM extraction and brine washing isolates the sulfonylated intermediate. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v), yielding the free amine, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$).

Optimization Strategies and Challenges

Regioselectivity in Sulfonylation

Competing sulfonation at the piperidine ring’s 3-position is mitigated by steric hindrance from the Boc group. Computational studies (XLogP3-AA = 1.8) indicate that the 4-carboxylic acid substituent directs electrophilic attack to the nitrogen, consistent with observed >95% regioselectivity in optimized conditions.

Purification and Yield Enhancement

Silica gel chromatography remains the gold standard for purifying intermediates, as evidenced by the 99% purity of Boc-protected precursors. For large-scale production, recrystallization from ethyl acetate/hexane (1:3) improves yields to 92–95% while reducing solvent costs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Industrial Applications and Derivatives

1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid serves as a precursor to antipsychotic agents (e.g., Sulpiride analogs) and kinase inhibitors. Its trifluoromethylphenyl carboxamide derivative (PubChem CID 1257497) exhibits antiproliferative activity against leukemia cells, underscoring its pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the sulfonyl group.

Substitution: Substitution reactions at the piperidine ring or the carboxylic acid group can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas in the presence of a catalyst.

Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various sulfonyl and carboxylic acid derivatives, which can be further modified for specific applications.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, influencing the compound's solubility and bioavailability.

Molecular Targets and Pathways:

Enzymes involved in inflammatory pathways.

Receptors associated with pain perception.

Pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

- Sulfonyl vs. Heterocyclic Substituents : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the oxazole ring in (electron-rich heterocycle), which may alter solubility and binding interactions.

- Substituent Position : The 2-methoxy-5-methylphenyl group in the target compound differs from the 4-chlorophenyl in , where the chloro substituent enhances lipophilicity but may reduce metabolic stability.

- Ester vs. Carboxylic Acid : The ester derivative in lacks the free carboxylic acid, likely affecting bioavailability and target engagement compared to the deprotonated acid form.

Physicochemical Properties

While explicit data (e.g., logP, pKa) are unavailable in the evidence, inferences can be made:

- Lipophilicity : The 2-methoxy-5-methylphenyl group in the target compound contributes moderate lipophilicity, whereas the 4-chlorophenyl analog is more hydrophobic.

- Solubility : The carboxylic acid moiety enhances aqueous solubility compared to ester derivatives like , which may require metabolic activation.

Biological Activity

1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a methoxy-methylphenyl moiety. Its structural complexity contributes to its interaction with various biological targets. The IUPAC name for this compound is this compound, and its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.

- Receptor Binding : It potentially binds to cell surface receptors, modulating signaling pathways that govern cellular responses such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting the NF-kB pathway, which is crucial in inflammatory responses.

- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB pathway | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Reduced enzyme activity in inflammatory pathways |

Case Studies

-

Anti-inflammatory Study :

A recent study investigated the anti-inflammatory effects of the compound in a murine model of colitis. Results showed significant reduction in disease activity index (DAI) and histopathological scores compared to controls, indicating a protective effect against intestinal inflammation. -

Cytotoxicity Assay :

In vitro cytotoxicity assays on human cancer cell lines demonstrated that the compound significantly inhibited cell viability at micromolar concentrations. The mechanism was linked to increased apoptosis markers, such as caspase activation.

Research Findings

Recent literature has highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Pro-inflammatory Cytokines : The compound was shown to decrease levels of IL-6 and TNF-alpha in treated cells, suggesting a robust anti-inflammatory profile.

- Potential for Drug Development : Given its diverse mechanisms of action, this compound is being explored as a lead candidate for developing new anti-inflammatory and anticancer drugs.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Sulfonylation: Reacting piperidine-4-carboxylic acid derivatives with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–25°C) to form the sulfonylpiperidine intermediate .

- Acid Activation: Protecting the carboxylic acid group (e.g., using ethyl ester protection) during sulfonylation to prevent side reactions, followed by deprotection via hydrolysis (e.g., NaOH/EtOH) .

- Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Variables: Reaction temperature (exothermic sulfonylation requires cooling) and stoichiometric ratios (excess sulfonyl chloride improves yield but may require quenching with aqueous NaHCO₃) .

Q. How can structural characterization of this compound resolve ambiguities in spectral data (e.g., NMR or MS)?

Methodological Answer:

- NMR Analysis: Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the piperidine ring, sulfonyl group, and aromatic substituents. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and methyl group (δ ~2.3 ppm) on the phenyl ring require COSY to confirm coupling patterns .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular ion [M-H]⁻ at m/z 342.0842 (calculated for C₁₄H₁₇NO₅S). Fragmentation patterns (e.g., loss of SO₂ or CO₂) validate the sulfonyl and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays involving this compound?

Methodological Answer:

- Assay Optimization: Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target engagement. For example, if the compound shows conflicting IC₅₀ values in kinase inhibition assays, validate via SPR (surface plasmon resonance) to measure direct binding kinetics .

- Metabolite Interference: Perform LC-MS/MS to rule out degradation products (e.g., hydrolysis of the sulfonyl group in cell culture media) that may skew results .

- Computational Modeling: Dock the compound into target protein structures (e.g., using AutoDock Vina) to identify steric clashes or mismatched electrostatic surfaces that explain inconsistent activity .

Q. What strategies mitigate challenges in regioselective functionalization of the piperidine ring during derivatization?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the carboxylic acid (e.g., as a tert-butyl ester) to direct electrophilic attacks to the sulfonyl group or piperidine nitrogen .

- Catalytic Control: Use transition-metal catalysts (e.g., Pd/C or Ru complexes) for C–H activation at specific positions (e.g., para to the sulfonyl group) .

- Steric Guidance: Introduce bulky directing groups (e.g., Boc-protected amines) to block undesired substitution sites .

Q. How can computational methods predict the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- LogP Calculation: Use software like MarvinSketch or ACD/Percepta to estimate partition coefficients (LogP ~1.8), indicating moderate lipophilicity. Adjust via salt formation (e.g., sodium salt of the carboxylic acid) to enhance aqueous solubility .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., with CHARMM-GUI) to assess passive diffusion across lipid bilayers. The sulfonyl group may reduce permeability due to high polarity .

- ADMET Prediction: Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and toxicity (AMES test alerts for mutagenicity) .

Data Contradiction Analysis

Q. Discrepancies in reported pKa values for the carboxylic acid group: How to reconcile experimental vs. computational data?

Methodological Answer:

- Experimental pKa: Titrate the compound in aqueous buffer (pH 2–12) using potentiometry or UV-Vis spectroscopy. The carboxylic acid group typically has a pKa ~3.5–4.0, but electron-withdrawing sulfonyl groups may lower it to ~2.8 .

- Computational pKa: Compare results from COSMO-RS (via Turbomole) and DFT (Gaussian) methods. Discrepancies arise from solvation model inaccuracies; calibrate using structurally similar reference compounds .

Experimental Design for Novel Applications

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s anti-inflammatory activity?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in:

- Sulfonyl substituents: Replace 2-methoxy-5-methylphenyl with 4-chlorophenyl (see ) or heteroaromatic groups .

- Piperidine ring: Introduce methyl groups at C3 or C5 to assess steric effects on target binding .

- Biological Testing:

- In vitro: Measure COX-2 inhibition (ELISA) and TNF-α suppression (RAW264.7 macrophages) .

- In vivo: Use a murine paw edema model, monitoring plasma pharmacokinetics (Cₘₐₓ, t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.